(4-Chloro-2-iodophenyl)methanol
Overview
Description
(4-Chloro-2-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a hydroxymethyl group
Scientific Research Applications
(4-Chloro-2-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
“(4-Chloro-2-iodophenyl)methanol” is classified as harmful and comes with the signal word 'Warning’ . Hazard statements associated with the compound include H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method includes the iodination of 4-chlorobenzyl alcohol using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenylmethanol derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 4-chloro-2-iodobenzaldehyde or 4-chloro-2-iodobenzoic acid.
Reduction: Formation of phenylmethanol derivatives without halogen atoms.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (4-Chloro-2-iodophenyl)methanol involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, further affecting its interactions with biological molecules. Detailed studies on its mechanism of action are ongoing to elucidate the specific pathways involved.
Comparison with Similar Compounds
(4-Chlorophenyl)(2-iodophenyl)methanol: Similar structure but with different substitution patterns on the benzene ring.
(4-Chloro-2-fluoro-5-iodophenyl)methanol: Contains a fluorine atom in addition to chlorine and iodine.
Uniqueness: (4-Chloro-2-iodophenyl)methanol is unique due to the specific positioning of the chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with a hydroxymethyl group provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
(4-chloro-2-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXMQUOKYIISFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244104-55-0 | |
Record name | (4-chloro-2-iodophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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